![molecular formula C13H14N4O3 B2667129 (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 959243-77-7](/img/structure/B2667129.png)
(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, commonly known as DMXAA, is a small molecule that has shown promising results in scientific research for its anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been extensively studied for its potential as a cancer treatment.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves the condensation of 2-amino-6-methylpurine with ethyl acetoacetate, followed by cyclization with ethyl chloroformate and sodium azide. The resulting compound is then reacted with but-2-en-1-ol to form the final product.
Starting Materials
2-amino-6-methylpurine, ethyl acetoacetate, ethyl chloroformate, sodium azide, but-2-en-1-ol
Reaction
Step 1: Condensation of 2-amino-6-methylpurine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-ethyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-one., Step 2: Cyclization of the intermediate with ethyl chloroformate and sodium azide in the presence of a catalyst such as triethylamine to form 3-ethyl-1,7-dimethyl-4,5-dihydrooxazolo[2,3-f]purin-2-one., Step 3: Reaction of the intermediate with but-2-en-1-ol in the presence of a base such as potassium carbonate to form (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione.
作用机制
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a key pathway in the immune response against cancer. When DMXAA is administered, it activates STING in immune cells, which leads to the production of cytokines and the recruitment of immune cells to the tumor site. This results in the destruction of the tumor cells through a process called apoptosis.
生化和生理效应
DMXAA has been shown to have a number of biochemical and physiological effects. It can increase the production of cytokines, which are proteins that play a key role in the immune response. DMXAA can also inhibit the growth of tumor blood vessels, which can prevent the tumor from receiving the nutrients it needs to grow. Additionally, DMXAA can induce tumor cell death through apoptosis.
实验室实验的优点和局限性
One advantage of using DMXAA in lab experiments is that it has shown promising results in preclinical studies for its anti-cancer properties. DMXAA has also been shown to have a good safety profile in animal studies. However, one limitation of using DMXAA in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive to use in large quantities.
未来方向
There are a number of future directions for research on DMXAA. One area of research is to further understand the mechanism of action of DMXAA and how it activates the immune system. Another area of research is to explore the potential of combining DMXAA with other cancer treatments to enhance its anti-cancer properties. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing DMXAA.
科学研究应用
DMXAA has been extensively studied for its anti-cancer properties. Research has shown that DMXAA can induce tumor cell death by activating the immune system and increasing the production of cytokines. DMXAA has also been shown to inhibit the growth of tumor blood vessels, which can prevent the tumor from receiving the nutrients it needs to grow.
属性
IUPAC Name |
2-[(E)-but-2-enyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-4-5-6-16-11(18)9-10(15(3)13(16)19)14-12-17(9)7-8(2)20-12/h4-5,7H,6H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDGUXPIAWVBCL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42099419 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2667047.png)

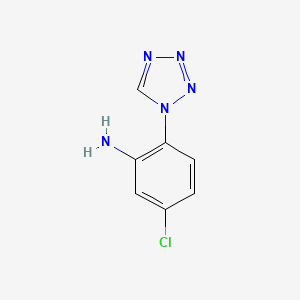
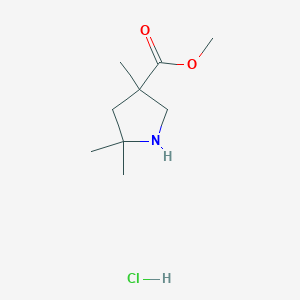
![(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)
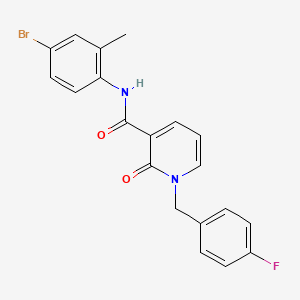
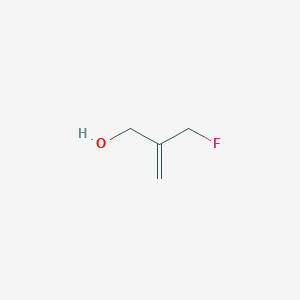
![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667057.png)
![3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione](/img/structure/B2667058.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2667062.png)
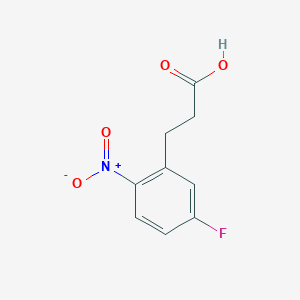
![N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2667065.png)
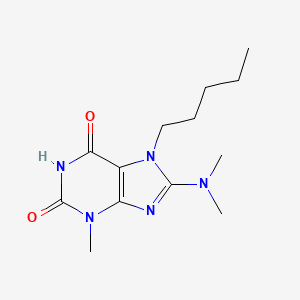
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2667069.png)